1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromopyridine moiety, a piperidine ring, and a phenoxypropanone backbone makes it a versatile molecule for various chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is often synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromopyridine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the 3-bromopyridin-2-yloxy-piperidine intermediate.
Formation of the Phenoxypropanone Backbone: The final step involves the reaction of the intermediate with 2-phenoxypropan-1-one under basic conditions, often using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups involved. For example, the phenoxypropanone moiety can undergo reduction to form the corresponding alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromopyridine moiety reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaOH), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., PCC, DMP), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in halogen bonding or π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one: Similar structure but with a fluorine atom instead of bromine.
1-(4-((3-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one can enhance its reactivity and binding properties compared to its chloro, fluoro, or methyl analogs. This makes it a valuable compound for specific applications where such properties are desirable.
Properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-14(24-15-6-3-2-4-7-15)19(23)22-12-9-16(10-13-22)25-18-17(20)8-5-11-21-18/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQWBVRMUBVXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.